6-(Ethylsulfanyl)-8-(methylsulfanyl)-9-phenyl-3,9-dihydro-2h-purin-2-one
Description
This compound belongs to the class of 3,9-dihydro-2H-purin-2-one derivatives, characterized by a purine core substituted with sulfur-containing groups at positions 6 and 8 and a phenyl group at the N9 position. The N9-phenyl substitution is a critical structural feature, as aromatic groups at this position are known to enhance binding affinity in purine-based inhibitors targeting kinases or microbial enzymes .
The molecular formula is C₁₄H₁₄N₄OS₂, with a molecular weight of 318.41 g/mol.
Properties
CAS No. |
6950-21-6 |
|---|---|
Molecular Formula |
C14H14N4OS2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-8-methylsulfanyl-9-phenyl-3H-purin-2-one |
InChI |
InChI=1S/C14H14N4OS2/c1-3-21-12-10-11(16-13(19)17-12)18(14(15-10)20-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
CBCPTDUZXRLQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)NC2=C1N=C(N2C3=CC=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylthiol and methylthiol under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where the thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Ethylthio)-8-(methylthio)-9-phenyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of ethylthio and methylthio groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
- Substituents : Chloro (C2), ethylamine (C6), isopropyl (N9).
- Molecular Weight : 281.75 g/mol.
- Key Differences : Lacks sulfanyl groups but shares the N9-alkyl substitution. The chloro group enhances electrophilicity, while the isopropyl group increases hydrophobicity. This compound has shown activity in kinase inhibition studies due to its halogen-substituted purine core .
- Activity : Demonstrated moderate inhibition of cyclin-dependent kinases (CDKs) in vitro .
9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one
- Substituents : Cyclohexenyl (N9), unmodified C6 and C6.
- Molecular Weight : 216.24 g/mol.
- Key Differences: Smaller molecular weight due to the absence of sulfanyl groups.
- Activity: Limited reported bioactivity; primarily studied for synthetic utility in purine chemistry .
8-[(4-Chlorophenyl)sulfanyl]-9-phosphininyl Purine Derivative
- Substituents : 4-Chlorophenylsulfanyl (C8), phosphininyl (N9).
- Molecular Weight : 503.81 g/mol.
- Key Differences : Incorporates a phosphorus-containing group and a chlorophenyl-sulfanyl moiety. The phosphininyl group enhances solubility in polar solvents, while the chlorophenyl group may confer antibacterial properties .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 (DMSO) | Stable at pH 7 |
| 9-(Cyclohex-2-en-1-yl) purine | 1.5 | 1.8 (Water) | Hydrolysis-prone |
| D1 (Triazine analogue) | 1.2 | 4.5 (Water) | UV-sensitive |
Key Insights :
- The target compound’s higher LogP (2.8) reflects greater lipophilicity, likely due to the phenyl and sulfanyl groups, which may enhance membrane permeability but reduce aqueous solubility .
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